molecular formula C7H6BrN3 B1446666 7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 1519248-16-8

7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1446666
CAS No.: 1519248-16-8
M. Wt: 212.05 g/mol
InChI Key: QGYADPTXUAHPQF-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a chemical compound . It is used for R&D purposes .


Synthesis Analysis

The synthesis of 1,2,3-triazoles and their derivatives has been extensively studied over the past 21 years . Various synthetic routes have been used, involving different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, as well as organocatalysts .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .


Chemical Reactions Analysis

1,2,3-Triazole scaffolds are not obtained in nature, but they are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Scientific Research Applications

Kinetic and Reactive Properties

  • Kinetics of Bromo-N-methyl-tetrazoles and Triazoles: 7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole exhibits unique kinetic properties compared to its analogs. This compound displays unusual reactivity patterns, not obeying second-order kinetics, which is noteworthy for understanding its chemical behavior (Barlin, 1967).

Synthesis and Characterization of Heterocycles

  • Synthesis of Heterocyclic Compounds: this compound serves as a starting material for synthesizing various heterocyclic compounds. These compounds, such as triazole rings linked by thiomethylene groups, have potential applications in medicinal chemistry and materials science (Sarhan et al., 2008).

Cytotoxicity and Antimicrobial Studies

  • Cytotoxicity Evaluation in Cancer Research: This compound is used in synthesizing derivatives for cytotoxicity evaluation against human cancer cell lines. Such research contributes to the development of new potential chemotherapeutic agents (Das et al., 2021).
  • Antimicrobial Activity: Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Bhardwaj, 2014).

Synthesis of Functionalized Compounds

  • Synthesis of Functionalized Benzotriazole Units: Research involving the synthesis of functionalized benzotriazole units has explored their photophysical properties, indicating potential applications in organic optoelectronics. This includes the study of emission properties and electrical characteristics (Torres-Moya et al., 2020).

Chemical Synthesis and Reactivity

  • Versatile Synthesis Techniques: Studies have focused on the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles, demonstrating the versatility of this compound in chemical synthesis and its potential for generating novel compounds (Lakshman et al., 2014).

Catalysis and Ligand Design

  • Catalytic and Ligand Applications: The compound and its derivatives have been used in designing catalysts and ligands, particularly in the context of organometallic chemistry. This research is significant for developing new catalytic processes and materials science applications (Saleem et al., 2013).

Safety and Hazards

When handling 7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions of research on 1,2,3-triazoles are promising. Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis . They are also useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Properties

IUPAC Name

7-bromo-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYADPTXUAHPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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